N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that similar compounds, such as ®-phenylpiracetam, have been found to be selective dopamine transporter inhibitors that moderately stimulate striatal dopamine release .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involving neurotransmitters in the central nervous system .
Result of Action
Similar compounds have been known to have various effects on cellular function, particularly in neurons .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the indole and carboxamide groups. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a nitrovinyl substrate, followed by further functionalization to introduce the indole and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification methods to ensure the compound is produced in sufficient quantities and purity for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Indole derivatives: These compounds share the indole moiety and are known for their diverse biological activities.
Carboxamide derivatives: These compounds share the carboxamide group and are often used in medicinal chemistry.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide is unique due to the combination of the pyrrolidine ring, indole moiety, and carboxamide group in a single molecule. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21H,4,7,12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAXEPTECPIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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